molecular formula C19H22B2O4 B13980707 Pentaerythritol di(p-methylbenzeneboronate) CAS No. 7091-41-0

Pentaerythritol di(p-methylbenzeneboronate)

Cat. No.: B13980707
CAS No.: 7091-41-0
M. Wt: 336.0 g/mol
InChI Key: LIKRJSWBWZSSLR-UHFFFAOYSA-N
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Description

Pentaerythritol di(p-methylbenzeneboronate) is an organic compound derived from pentaerythritol and p-methylbenzeneboronic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentaerythritol di(p-methylbenzeneboronate) typically involves the reaction of pentaerythritol with p-methylbenzeneboronic acid. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, under an inert atmosphere. The reaction conditions often include elevated temperatures and the use of a solvent like toluene or dimethylformamide to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for pentaerythritol di(p-methylbenzeneboronate) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Pentaerythritol di(p-methylbenzeneboronate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the boronate groups back to boronic acids.

    Substitution: The boronate groups can be substituted with other functional groups through reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Pentaerythritol di(p-methylbenzeneboronate) has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the development of boron-containing drugs or as a tool in biochemical studies.

    Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its boronate functionality.

Mechanism of Action

The mechanism by which pentaerythritol di(p-methylbenzeneboronate) exerts its effects involves the interaction of its boronate groups with various molecular targets. These interactions can include the formation of reversible covalent bonds with diols or other nucleophiles, which can modulate the activity of enzymes or other biological molecules. The pathways involved often depend on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pentaerythritol tetranitrate: An explosive compound with different functional groups and applications.

    Dipentaerythritol: Used in the production of polyesters and polyurethanes.

    Neopentyl glycol: A related compound used in the synthesis of resins and plasticizers.

Uniqueness

Pentaerythritol di(p-methylbenzeneboronate) is unique due to its boronate functionality, which imparts distinct chemical reactivity and potential applications. Unlike other pentaerythritol derivatives, this compound can participate in boron-specific reactions, making it valuable in fields such as materials science and medicinal chemistry.

Properties

CAS No.

7091-41-0

Molecular Formula

C19H22B2O4

Molecular Weight

336.0 g/mol

IUPAC Name

3,9-bis(4-methylphenyl)-2,4,8,10-tetraoxa-3,9-diboraspiro[5.5]undecane

InChI

InChI=1S/C19H22B2O4/c1-15-3-7-17(8-4-15)20-22-11-19(12-23-20)13-24-21(25-14-19)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3

InChI Key

LIKRJSWBWZSSLR-UHFFFAOYSA-N

Canonical SMILES

B1(OCC2(CO1)COB(OC2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C

Origin of Product

United States

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